

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 storage and handling instructions

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Compound of Interest

Compound Name: *N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5*

Cat. No.: B12280507

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Application Notes and Protocols: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed technical guidance for the storage, handling, and utilization of **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**, a fluorescent labeling reagent. This document includes key specifications, protocols for biomolecule conjugation, and troubleshooting recommendations to ensure optimal experimental outcomes in research and drug development applications.

Product Information and Specifications

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a near-infrared (NIR) fluorescent probe functionalized with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester.^{[1][2]} The Cy5 fluorophore offers excellent spectral properties for applications requiring high sensitivity and minimal background autofluorescence.^{[3][4]} The hydrophilic PEG linker enhances aqueous solubility and biocompatibility, reducing non-specific binding and aggregation.^{[1][4][5]} The NHS ester group facilitates covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.^{[2][6][7]}

Quantitative Data Summary:

Property	Value	Source
Excitation Maximum (λ_{ex})	~649 nm	[3][5]
Emission Maximum (λ_{em})	~667 nm	[5]
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹ (for Cy5-NHS ester)	[3][4]
Molecular Weight	926.53 g/mol	[8]
Purity	≥95%	[9]
Solubility	Soluble in DMSO, DMF, and water	[3][5]

Note: The extinction coefficient is for the structurally similar Cy5-NHS ester and serves as a close approximation.[6] A similar PEGylated Cy5 derivative has a reported quantum yield of 0.07.[4]

Storage and Handling

Proper storage and handling are critical to maintaining the integrity and reactivity of **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**.

Storage:

- Long-term: Store at -20°C, desiccated and protected from light.[3][5][9][10]
- In solvent: For stock solutions in anhydrous DMSO or DMF, store at -80°C for up to 6 months or at -20°C for up to 1 month.[10] Ensure the container is tightly sealed to prevent moisture contamination.

Handling:

- Moisture Sensitivity: The NHS ester moiety is highly susceptible to hydrolysis.[7] Always allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[11]

- **Light Sensitivity:** Cy5 dyes are sensitive to photobleaching. Protect the reagent and all subsequent conjugates from light whenever possible.
- **Reagent Preparation:** Prepare stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before use.^{[6][7]} Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze. Discard any unused reconstituted reagent.^[7]

Experimental Protocols

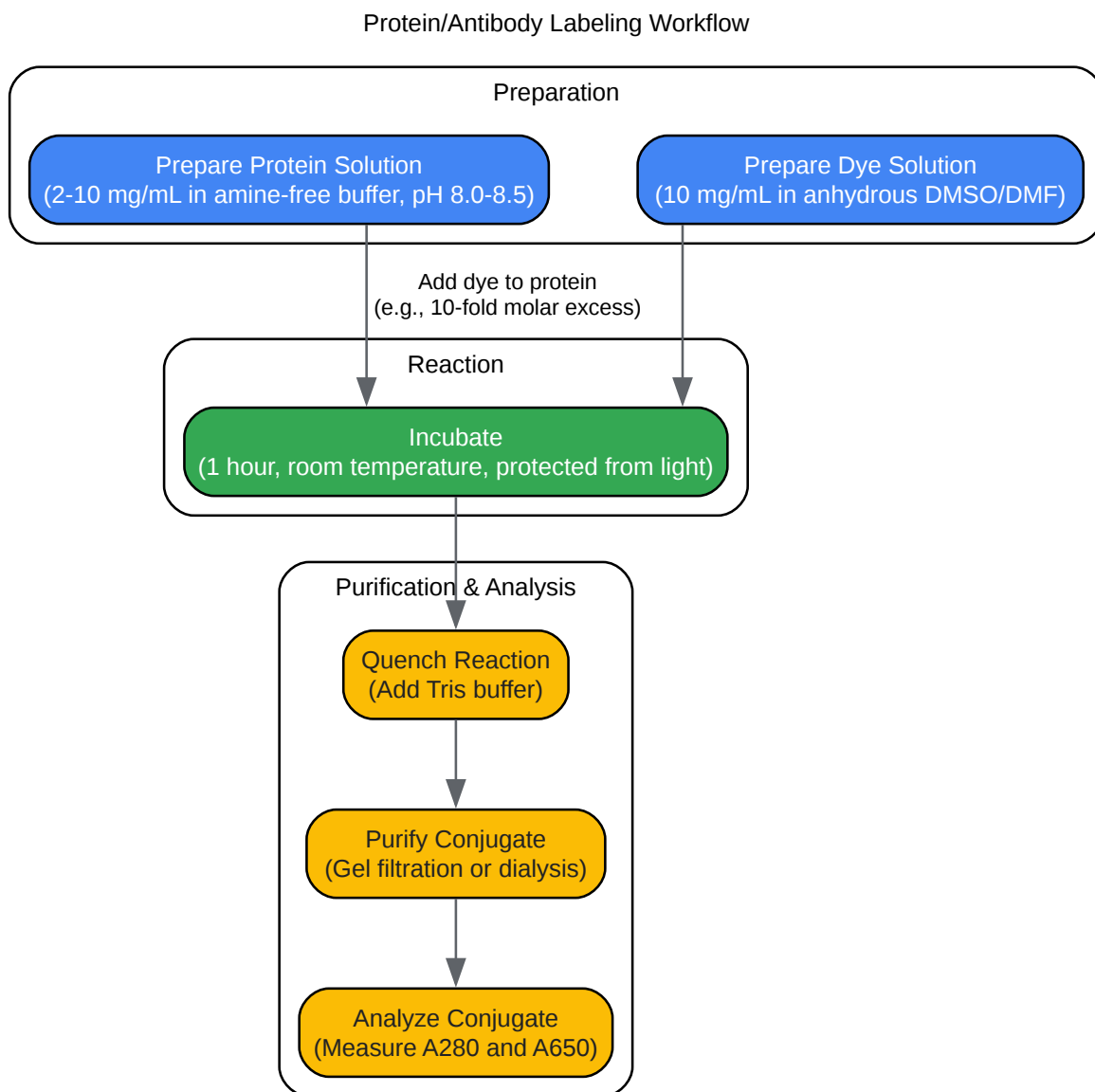
Protein and Antibody Labeling

This protocol describes a general procedure for conjugating **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** to proteins or antibodies.

Materials:

- **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**
- Protein or antibody to be labeled
- Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)^{[6][7]}
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)^[11]
- Purification column (e.g., gel filtration or dialysis cassette)^[6]

Workflow for Protein/Antibody Labeling:



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Caption: Workflow for labeling proteins and antibodies with Cy5-NHS ester.

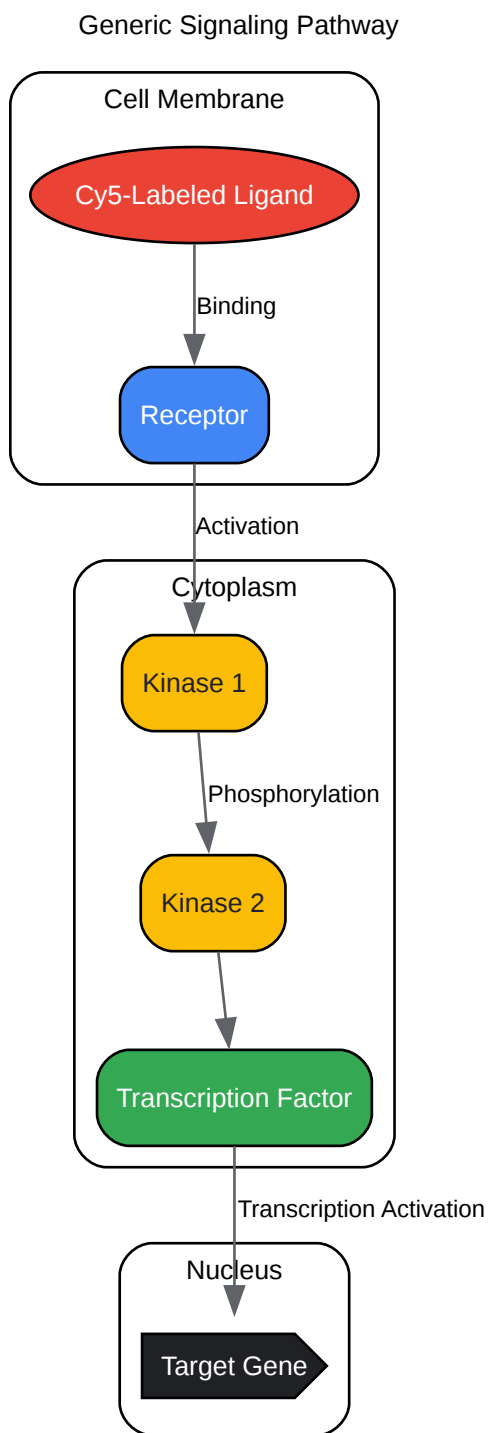
Procedure:

- Prepare the Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 2-10 mg/mL.[6] Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[7] Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate to ensure optimal reactivity of the NHS ester with primary amines.[6]

- **Prepare the Dye Solution:** Immediately before use, dissolve the **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[6\]](#)[\[11\]](#)
- **Labeling Reaction:** Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.[\[6\]](#)[\[7\]](#) Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[\[6\]](#)
- **Quench the Reaction:** To stop the labeling reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[\[11\]](#) Incubate for 15-30 minutes.
- **Purification:** Separate the labeled protein from the unreacted dye and quenching buffer using a gel filtration column (e.g., Sephadex G-25) or dialysis.[\[6\]](#) Elute with an appropriate buffer, such as phosphate-buffered saline (PBS).
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Signaling Pathway Visualization (Generic Example)

The labeled biomolecules can be used to track and visualize their interactions within signaling pathways.



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Caption: Example of a signaling pathway tracked with a Cy5-labeled ligand.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Presence of primary amines in the buffer (e.g., Tris, glycine).	Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.
pH of the reaction is too low.	Adjust the pH of the protein solution to 8.0-8.5. [6]	
Hydrolyzed NHS ester.	Prepare the dye solution immediately before use in anhydrous solvent. Ensure the reagent vial is warmed to room temperature before opening. [11]	
Precipitation of Protein during Labeling	High concentration of organic solvent.	The volume of DMSO or DMF should not exceed 10% of the final reaction volume.
Protein instability.	Optimize buffer conditions (e.g., ionic strength, additives).	
High Background Fluorescence	Incomplete removal of unreacted dye.	Ensure thorough purification by gel filtration or dialysis. Collect and analyze fractions to separate the conjugate from free dye.
Non-specific binding of the conjugate.	The PEG linker is designed to minimize this, but blocking steps may be necessary for some applications.	

For further technical support, please refer to the supplier's documentation or contact their technical service department.

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